1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
This compound features a 1,4-thiazepane ring substituted at position 7 with a 2-fluorophenyl group and bearing a sulfone (1,1-dioxido) moiety. The ethanone group is linked via a thioether bridge to a 1-methyl-1H-tetrazole ring. The sulfone enhances polarity and metabolic stability, while the 2-fluorophenyl group contributes to electronic effects and lipophilicity.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3S2/c1-20-15(17-18-19-20)25-10-14(22)21-7-6-13(26(23,24)9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSPILQYJCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring, a fluorophenyl group, and a tetrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.47 g/mol. The presence of the thiazepan ring and functional groups such as dioxido and tetrazole enhances its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O4S |
| Molecular Weight | 421.47 g/mol |
| Structural Features | Thiazepan ring, fluorophenyl group, tetrazole moiety |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: The thiazepan structure is known for its ability to interact with bacterial enzymes, potentially leading to antibacterial effects.
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways.
- Anticancer Activity: The presence of the fluorophenyl and tetrazole groups may facilitate interactions with cancer cell receptors or signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition: The thiazepan ring may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: The tetrazole moiety could interact with various receptors, influencing cellular signaling.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications:
-
Antimicrobial Activity Study:
- A study evaluating the antimicrobial properties of thiazepan derivatives found that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms:
- Anticancer Potential:
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Coupling with the tetrazole moiety using thiol chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole-Thio-Ethanone Moieties
Physicochemical and Spectral Data Comparison
*Predicted based on molecular formula (C₁₉H₂₁FN₅O₃S₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
